![molecular formula C8H5BrO3 B1357118 2-(3-Bromophenyl)-2-oxoacetic acid CAS No. 7194-78-7](/img/structure/B1357118.png)
2-(3-Bromophenyl)-2-oxoacetic acid
Overview
Description
“2-(3-Bromophenyl)-2-oxoacetic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)-2-oxoacetic acid” can be analyzed using techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction .Chemical Reactions Analysis
Ethers like “2-(3-Bromophenyl)-2-oxoacetic acid” are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Scientific Research Applications
Structural Characterization and Medicinal Properties
2-Amino-2-oxoacetic acid, a structurally similar compound, is significant in pharmaceutical research as an inhibitor of lactic dehydrogenase (LDH). It has shown anticancer activity against nasopharyngeal carcinoma cells and potential in treating type 2 diabetes. Its molecular structure, characterized by various techniques including X-ray diffraction, plays a crucial role in understanding its biological effects, especially as an antitumor and antidiabetic agent (Delgado et al., 2019).
Novel Synthesis Methods
A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, structurally related to 2-(3-Bromophenyl)-2-oxoacetic acid, involves a direct oxidation reaction. This process introduces hydroxyl and carboxyl groups in one step, showcasing an efficient synthetic route for related compounds (Pan et al., 2013).
Reactivity and Spectroscopy
A comparative study on halogen substituted phenylacetic acids, which includes bromo-substituted variants, focuses on their reactivity and vibrational spectra. Such studies provide insights into their structural properties and potential applications in various fields (Srivastava et al., 2015).
Potential Biomedical Applications
Research into 3-(4-Bromophenyl) derivatives has shown promise for various biomedical applications. For instance, compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one are potential candidates for the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Microwave-Assisted Synthesis
The microwave-assisted decarboxylative three-component coupling of 2-oxoacetic acid demonstrates an efficient approach for synthesizing polysubstituted propargylamines, which could include derivatives of 2-(3-Bromophenyl)-2-oxoacetic acid (Feng et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-(3-Bromophenyl)-2-oxoacetic acid may interact with its targets through a series of steps. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that bromophenyl compounds are often involved in carbon-carbon bond formation, which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, which could lead to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
2-(3-bromophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKUFSBJFYUWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482538 | |
Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7194-78-7 | |
Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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